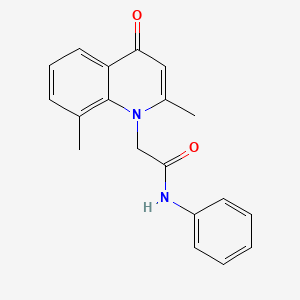

1-Amino-3-methylcyclohexane-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis involves creating "1-Amino-3-methylcyclohexane-1-carbonitrile" through various chemical reactions. For example, derivatives of 1-aminocyclohexene dicarbonitriles can be synthesized from reactions between α,β-unsaturated nitriles and benzyl cyanide, demonstrating the flexibility in synthesizing related structures (Lorente et al., 1995). Additionally, the regioselective synthesis of related spiro compounds in water using microwave irradiation indicates advancements in environmentally friendly procedures (Dandia et al., 2007).

Molecular Structure Analysis

The molecular structure is crucial for understanding the chemical behavior of "1-Amino-3-methylcyclohexane-1-carbonitrile." Crystallographic studies have characterized the conformation of related 1-aminocyclohexane carboxylic acid residues, showing a preference for the chair conformation, which influences the compound's reactivity and interactions (Valle et al., 1988).

Chemical Reactions and Properties

Chemical reactions, such as the Alder-ene reaction, highlight the reactivity of molecules containing the cyclohexene structure. These reactions facilitate the formation of new bonds, demonstrating the compound's utility in synthetic chemistry (Ashirov et al., 2006). Furthermore, the reductive decyanation process showcases a method for modifying the nitrile group, reflecting the compound's chemical versatility (Vilsmaier et al., 1998).

Physical Properties Analysis

The physical properties of "1-Amino-3-methylcyclohexane-1-carbonitrile" and its derivatives, including solubility, melting point, and crystal structure, are fundamental for its application in various fields. Studies such as those by Ling et al. (2009), provide insights into the compound's crystal structure, which is essential for understanding its physical behavior and stability (Ling et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with different functional groups and behavior under various conditions, are crucial for synthesizing and applying "1-Amino-3-methylcyclohexane-1-carbonitrile" in chemical reactions. For instance, the tandem Michael addition/imino-nitrile cyclization synthesis method highlights the compound's ability to form complex structures, emphasizing its versatility in organic synthesis (Dong et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Spirocycloalkanes Synthesis : 1-Amino-3-methylcyclohexane-1-carbonitrile is utilized in synthesizing spirocycloalkanes, specifically 1-methyl-1,2,3,4-tetrahydrospiro(quinoline-2,1′-cyclohexane)-3-carbonitriles, through interactions with substituted acetonitriles. This process, involving initial Knoevenagel condensation and further ring closure, exemplifies the tert-amino effect mechanism. X-ray crystallographic studies confirm the structural composition of these compounds (Tverdokhlebov et al., 2006).

Microwave Irradiation Synthesis : An environment-friendly synthesis method in aqueous medium using microwave irradiation has been developed for 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile. This procedure is noted for its efficiency, yielding products in excellent purity and in a short time, with regioselectivity confirmed by single-crystal X-ray molecular structure determination (Dandia et al., 2007).

Organocatalyzed Synthesis : The compound is involved in organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles via a tandem Michael addition - cyclization reaction. Enantioselective synthesis of these compounds has been achieved with moderate enantiomeric excess values using a cinchona alkaloid-derived thiourea catalyst (Ding & Zhao, 2010).

Chemical Transformations and Reactions

Amination of Methylcyclohexane : A study demonstrates the amination of methylcyclohexane to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride. This reaction offers a practical approach for the direct amination of a t-alkane, an essential process for t-carbinamines synthesis (Kovavic & Chaudhary, 1967).

Reductive Decyanation of Aminocyclopropane-endo-carbonitriles : Research on annulated Aminocyclopropane-endo-carbonitriles shows their reductive decyanation yielding compounds with retained configuration. This method provides selective access to specific diastereomers, with structural aspects confirmed by 1H NMR spectroscopy and X-ray analysis (Vilsmaier et al., 1998).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing the compound and using it only in well-ventilated areas .

Eigenschaften

IUPAC Name |

1-amino-3-methylcyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7-3-2-4-8(10,5-7)6-9/h7H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRLZZHRGWIMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate](/img/structure/B2483972.png)

![2-[(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2483975.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2483991.png)